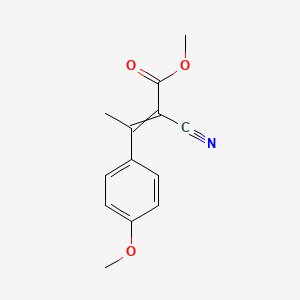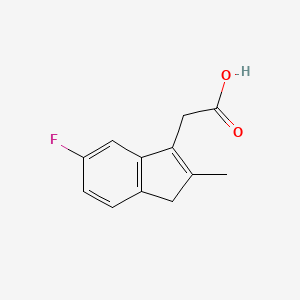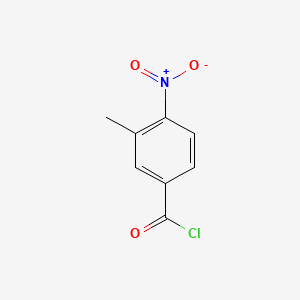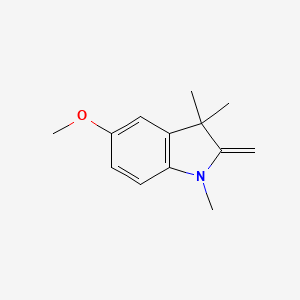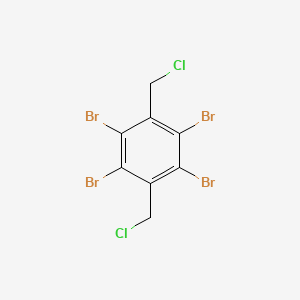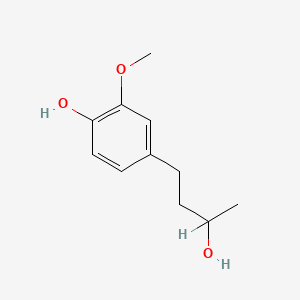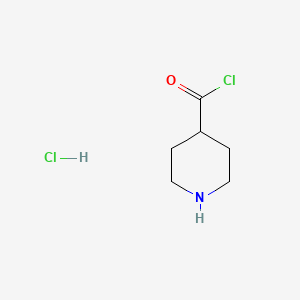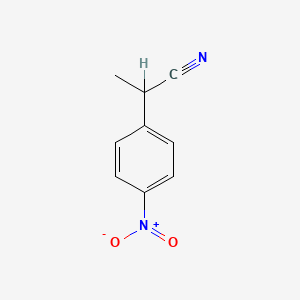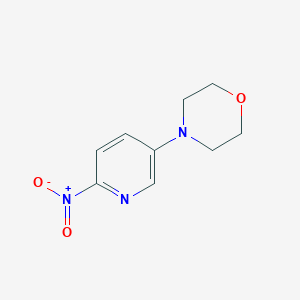
4-(6-Nitropyridin-3-yl)morpholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds, involves a three-step process starting from cyclopentanone oxime. This process includes a rearrangement reaction, condensation, and nucleophilic substitution reaction. The synthesis is crucial for the development of small molecule inhibitors with potential anticancer properties. The yield of this synthesis has been a challenge in previous literature, highlighting the need for improved methods. The confirmation of the target compound's structure was achieved through H NMR and MS spectrum analysis .
Molecular Structure Analysis
The molecular structure of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has been studied, revealing significant electronic polarization within the pyrimidine components. The pyrimidine rings maintain an effectively planar conformation despite high levels of substitution. Intramolecular N-H...O hydrogen bonds are present within the pyrimidine components. The organic components of these compounds are linked by multiple N-H...O hydrogen bonds, forming sheet structures of varying construction. In the case of the hemihydrate form, adjacent sheets are connected by water molecules, creating a three-dimensional hydrogen-bonded framework. This study provides a direct geometric comparison between the electronic polarization in a neutral aminonitrosopyrimidine and its ring-deprotonated conjugate anion in a metal-free environment .
Chemical Reactions Analysis
The compounds synthesized from 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one serve as intermediates for further chemical reactions leading to various derivatives with potential biological activities. These derivatives include complex molecules with diverse functional groups, which exhibit potential as small molecule anticancer drugs. The chemical reactions involved in creating these derivatives are essential for the study of anticancer properties and the design of new therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their molecular structures and the presence of intramolecular and intermolecular hydrogen bonds. The electronic polarization of the pyrimidine rings affects the chemical reactivity and interactions of these molecules. The planarity of the pyrimidine rings and the hydrogen bonding patterns contribute to the stability and potential biological activity of the compounds. The hydration state, as seen in the hemihydrate form, can further influence the physical properties and the formation of a three-dimensional framework, which may be relevant for the compound's solubility and bioavailability .
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch relevanten Verbindungen
Das Morpholinmotiv hat aufgrund seiner weit verbreiteten Verfügbarkeit in Naturprodukten und biologisch relevanten Verbindungen große Aufmerksamkeit erregt . Es wird bei der Synthese dieser Verbindungen aus 1,2-Aminoalkoholen, Aziridinen, Epoxiden und verwandten Verbindungen verwendet .
Pharmazeutische Anwendungen
Morpholin und seine Derivate haben große industrielle Bedeutung und werden bei der Synthese vieler potenter Medikamente eingesetzt . Ihre praktikablen physikalisch-chemischen Eigenschaften (Polarität und Löslichkeit), niedrige Kosten und breite Verfügbarkeit machen sie zu geeigneten Kandidaten für diesen Zweck .
Korrosionsschutzmittel
Morpholin und seine Derivate werden in verschiedenen Industrien als Korrosionsschutzmittel eingesetzt . Sie schützen Metalloberflächen und -geräte vor Korrosion, verlängern so deren Lebensdauer und erhalten ihre Leistung.
Optischer Aufheller
In der Textilindustrie werden Morpholin-Derivate als optische Aufheller eingesetzt . Sie verbessern die Weißheit und Helligkeit von Textilien und machen sie so für Verbraucher attraktiver.
Lösungsmittel für Cellulose
Morpholin-Derivate werden als Lösungsmittel zur Auflösung von Cellulose eingesetzt . Dies ist besonders nützlich bei der Herstellung von cellulosebasierten Produkten wie Papier, Textilien und bestimmten Arten von Kunststoffen.
Frucht- oder Gemüsebeschichtung
Einige Morpholin-Derivate werden als Beschichtungen für Obst und Gemüse verwendet . Sie tragen dazu bei, die Frische zu erhalten und die Haltbarkeit dieser Produkte zu verlängern.
Safety and Hazards
Wirkmechanismus
Mode of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .
Biochemical Pathways
Nitropyridines can potentially affect various biochemical pathways depending on their specific targets
Action Environment
The action, efficacy, and stability of “4-(6-Nitropyridin-3-yl)morpholine” can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific characteristics of the biological system where the compound is active
Eigenschaften
IUPAC Name |
4-(6-nitropyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUAAWSTSRHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387873 | |
| Record name | 4-(6-nitropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
491855-89-1 | |
| Record name | 4-(6-nitropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




